molecular formula C21H27N3O2 B8761910 1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one CAS No. 303752-11-6

1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one

Cat. No.: B8761910
CAS No.: 303752-11-6
M. Wt: 353.5 g/mol
InChI Key: HGQPCLVBJPSFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one can be compared with similar compounds such as:

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

These compounds share structural similarities but differ in their functional groups and chemical properties.

Properties

CAS No.

303752-11-6

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C21H27N3O2/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16/h8-11,16H,3-7,12-14H2,1-2H3

InChI Key

HGQPCLVBJPSFPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxy-1-(4-methoxybenzyl)-4-propionyl-5,6-dihydro-1H-pyridin-2-one (14.471 kg, 47.76 moles) was dissolved in tetrahydrofuran (10.5 gal, 39.7 L) in a clean and dry 100 gallon tank. Cyclopentylhydrazine dihydrochloride (7.664 kg, 44.3 moles) was added and the reaction mixture warmed slowly to 88° C. while nitrogen was swept over the reaction to remove methanol, THF, and HCl. The reaction was monitored by HPLC until the conversion was complete which required heating overnight in most cases. The pot reaction product was a thick dark oil. A sample of 1-cyclopentyl-3-ethyl-6-(4-methoxybenzyl)-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one was isolated for characterization.
Quantity
14.471 kg
Type
reactant
Reaction Step One
Quantity
39.7 L
Type
solvent
Reaction Step One
Quantity
7.664 kg
Type
reactant
Reaction Step Two

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